molecular formula C14H17BrFN3O2 B12229930 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B12229930
M. Wt: 358.21 g/mol
InChI Key: YTQNOQSPCMNZOP-UHFFFAOYSA-N
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Description

4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a pyridine ring substituted with bromine and fluorine atoms, a morpholine ring, and a pyrrolidine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine and fluorine atoms to the pyridine ring.

    Formation of Morpholine Ring: Cyclization reactions to form the morpholine ring.

    Attachment of Pyrrolidine Carbonyl Group: Coupling reactions to attach the pyrrolidine carbonyl group to the morpholine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated reactors and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine carbonyl group.

    Reduction: Reduction reactions could target the bromine or fluorine substituents on the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-chloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(5-Bromo-3-iodopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

The uniqueness of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific substitution pattern on the pyridine ring and the presence of both morpholine and pyrrolidine carbonyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H17BrFN3O2

Molecular Weight

358.21 g/mol

IUPAC Name

[4-(5-bromo-3-fluoropyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H17BrFN3O2/c15-10-7-11(16)13(17-8-10)19-5-6-21-12(9-19)14(20)18-3-1-2-4-18/h7-8,12H,1-6,9H2

InChI Key

YTQNOQSPCMNZOP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)F

Origin of Product

United States

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